2-(methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one
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Overview
Description
2-(Methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both sulfur and nitrogen functionalities. For example, the reaction of a methylthio-substituted amine with a carbonyl compound under acidic or basic conditions can lead to the formation of the desired thiadiazinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions such as temperature, solvent, and catalyst can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(Methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the ring structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
Uniqueness
2-(Methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-methylsulfanyl-4H-1,3,4-thiadiazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS2/c1-8-4-6-5-3(7)2-9-4/h2H2,1H3,(H,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABZVQIVDWLIQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=O)CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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